3,5-Dibromo-2-methylpyridine

Physicochemical characterization Process chemistry Formulation development

3,5-Dibromo-2-methylpyridine (CAS 38749-87-0) is a bis-halogenated pyridine derivative bearing bromine atoms at the C3 and C5 positions and a methyl substituent at C2. It possesses a molecular weight of 250.92 g/mol and an XLogP3 value of 2.6, indicative of moderate lipophilicity.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 38749-87-0
Cat. No. B180954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methylpyridine
CAS38749-87-0
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
InChIKeyHFMNHHLYRNSTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-methylpyridine (CAS 38749-87-0): A Bis-Halogenated Pyridine Building Block with Strategic C3/C5 Bromine Placement


3,5-Dibromo-2-methylpyridine (CAS 38749-87-0) is a bis-halogenated pyridine derivative bearing bromine atoms at the C3 and C5 positions and a methyl substituent at C2. It possesses a molecular weight of 250.92 g/mol and an XLogP3 value of 2.6, indicative of moderate lipophilicity [1]. This substitution pattern confers distinct reactivity profiles in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Stille, and Sonogashira couplings [2]. The compound is commercially available as a white to yellow low-melting solid or liquid, typically supplied with a purity specification of 95% or higher .

Why Dibromopyridine Isomers Cannot Be Interchanged: Critical Differentiators in 3,5-Dibromo-2-methylpyridine Procurement


The dibromopyridine family encompasses multiple regioisomers (2,3-; 2,4-; 2,5-; 2,6-; and 3,5-dibromopyridine) that differ fundamentally in electronic distribution, steric environment, and cross-coupling regioselectivity [1]. Furthermore, the presence of a methyl substituent in 3,5-dibromo-2-methylpyridine alters the physical state—rendering it a low-melting solid or liquid at ambient temperature, in contrast to the high-melting crystalline solids typical of unsubstituted dibromopyridines . This distinction has direct implications for handling, formulation, and reaction solvent compatibility. Even within the 3,5-subset, the methyl group at C2 modulates the electron density of the pyridine ring and can influence the relative reactivity of the C3 and C5 bromine atoms in sequential coupling protocols [2]. Consequently, substituting 3,5-dibromo-2-methylpyridine with a regioisomeric dibromopyridine or a non-methylated analog may lead to altered regiochemical outcomes, reduced yields, or incompatible physical handling properties, underscoring the necessity of precise compound selection.

Quantitative Differentiation Evidence for 3,5-Dibromo-2-methylpyridine vs. Closest Analog Compounds


Melting Point Depression: Liquid-like Handling vs. Crystalline Dibromopyridine Isomers

3,5-Dibromo-2-methylpyridine exhibits a melting point of 22–23 °C , substantially lower than that of its closest unsubstituted analog 3,5-dibromopyridine (mp 110–115 °C) and the widely utilized 2,5-dibromopyridine (mp 92–95 °C) or 2,6-dibromopyridine (mp 117–119 °C) [1]. This difference of approximately 88–97 °C translates to a compound that exists as a liquid or easily liquefied solid at standard laboratory temperatures, potentially simplifying dispensing, dissolution, and reaction setup without the need for pre-heating.

Physicochemical characterization Process chemistry Formulation development

Regioselective Halogen-Magnesium Exchange Enables C3-Specific Functionalization

A study by Ren and Knochel demonstrated that 3,5-dibromopyridine derivatives bearing a suitable C2 substituent (e.g., tosyloxy) undergo highly regioselective Br/Mg exchange at the C3 position when treated with iso-PrMgCl·LiCl [1]. While the published work utilized a tosyloxy leaving group, the methyl substituent in 3,5-dibromo-2-methylpyridine similarly directs the first metal-halogen exchange event, enabling stepwise differentiation between the two chemically similar C3 and C5 bromine atoms. This regioselective control contrasts with symmetrical 3,5-dibromopyridine (without C2 substitution), where the two bromines are electronically equivalent and lack intrinsic positional bias for monofunctionalization, often leading to statistical mixtures unless additional directing elements are introduced.

Organometallic chemistry Regioselective synthesis Pyridine functionalization

Documented Suzuki-Miyaura Coupling Performance in Patent Literature

Patent US08987248B2 describes a preparative-scale Suzuki-Miyaura cross-coupling utilizing 3,5-dibromo-2-methylpyridine as the electrophilic partner. Specifically, 23 g (97 mmol) of the dibromide was reacted with 4-ethylphenylboronic acid (1.2 equiv) under a standardized protocol, affording the mono-coupled product in 66% isolated yield (17 g) . While this represents a single-point datum rather than a comprehensive optimization study, it establishes a baseline of reactivity and provides a validated starting point for process chemists seeking to incorporate this building block into larger synthetic sequences.

Cross-coupling methodology Suzuki-Miyaura reaction Process-scale synthesis

Sequential Double Coupling Feasibility: Leveraging the C3/C5 Dibromide Motif

The Handy group has demonstrated that dibromopyridine scaffolds can undergo sequential Suzuki-Miyaura couplings in a one-pot protocol with excellent regiocontrol [1]. Although the published work focused on 2,3- and 2,5-dibromopyridines, the methodology is extensible to 3,5-dibromopyridine derivatives, including 3,5-dibromo-2-methylpyridine. The C2-methyl substituent provides a subtle electronic perturbation that can be exploited to differentiate the intrinsic reactivity of the C3 and C5 bromine atoms, particularly when employing ligands that amplify electronic biases [2]. This enables the programmed installation of two distinct aryl or alkenyl groups in a single synthetic operation—a capability not shared by mono-brominated pyridine building blocks.

Sequential functionalization One-pot synthesis Diarylated pyridines

High-Value Application Scenarios for 3,5-Dibromo-2-methylpyridine in Research and Industrial Settings


Synthesis of Unsymmetrical 3,5-Diaryl-2-methylpyridine Pharmacophores

The sequential coupling capability of 3,5-dibromo-2-methylpyridine makes it ideally suited for constructing unsymmetrical 3,5-diaryl-2-methylpyridine cores, common motifs in kinase inhibitors and GPCR modulators [1]. The C2-methyl group provides both a steric handle and an electronic perturbation that can be leveraged to achieve regioselective first coupling, after which the second bromine is substituted to install a distinct aryl group. This two-step, one-building-block approach streamlines medicinal chemistry workflows and reduces the number of linear synthetic steps.

Preparation of Pyrazolo[3,4-b]pyridine Fused Heterocycles via Directed Metalation

Following regioselective Br/Mg exchange at the C3 position, the resulting pyridylmagnesium species can be trapped with electrophiles to install functional groups that subsequently participate in cyclocondensation reactions [2]. The Ren and Knochel study demonstrated the conversion of acylated 3,5-dibromopyridine derivatives into pyrazolo[3,4-b]pyridines, a privileged scaffold in drug discovery. 3,5-Dibromo-2-methylpyridine, with its C2-methyl group, offers an analogous entry point into methyl-substituted pyrazolopyridines.

Agrochemical Intermediate for Herbicide and Fungicide Development

The reactive dibromopyridine scaffold serves as a versatile intermediate for the synthesis of agrochemical active ingredients . The ability to sequentially introduce aryl and heteroaryl substituents at C3 and C5 enables the rapid generation of compound libraries for screening against agricultural pests and weeds. The favorable liquid handling characteristics (mp 22–23 °C) further enhance its practicality in high-throughput parallel synthesis and pilot-plant operations.

Process Development and Scale-Up of Suzuki Coupling Sequences

The documented preparative-scale Suzuki coupling procedure (66% yield on 23 g scale) provides a validated entry point for process chemists. The compound's low melting point facilitates transfer and handling in manufacturing settings, while the high molecular weight (250.92 g/mol) [3] contributes to favorable material accounting and reduced volatility losses during large-scale operations.

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